An In-Depth Technical Guide to the Core Basic Properties of 4-(Pyridin-2-yl)morpholine
An In-Depth Technical Guide to the Core Basic Properties of 4-(Pyridin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyridin-2-yl)morpholine is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This molecule uniquely combines the structural features of both pyridine and morpholine, bestowing upon it a distinct set of physicochemical properties that make it a valuable scaffold in the design of novel therapeutic agents. The pyridine ring, an aromatic heterocycle, is a common motif in many pharmaceuticals, while the morpholine moiety is often incorporated to improve a compound's pharmacokinetic profile, including aqueous solubility and metabolic stability.[1][2][3][4] This guide provides a comprehensive overview of the fundamental basic properties of 4-(pyridin-2-yl)morpholine, its synthesis, and its applications, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their work.
Physicochemical and Basic Properties
The basicity of 4-(Pyridin-2-yl)morpholine is a key characteristic that influences its behavior in biological systems and its utility as a chemical building block. This basicity arises from the presence of two nitrogen atoms: one in the sp²-hybridized pyridine ring and the other in the sp³-hybridized morpholine ring. The lone pair of electrons on the morpholine nitrogen is generally more available for protonation than that of the pyridine nitrogen, which is involved in the aromatic system. Consequently, the morpholine nitrogen is the primary center of basicity in the molecule.
Table 1: Physicochemical Properties of 4-(Pyridin-2-yl)morpholine
| Property | Value | Source |
| CAS Number | 24255-25-2 | [8][9] |
| Molecular Formula | C₉H₁₂N₂O | [9] |
| Molecular Weight | 164.20 g/mol | [9] |
| Appearance | Not specified (often a solid or oil) | - |
| Solubility | Soluble in many organic solvents | Inferred |
| Predicted LogP | 0.9182 | [9] |
| Topological Polar Surface Area (TPSA) | 25.36 Ų | [9] |
Synthesis of 4-(Pyridin-2-yl)morpholine
A common and efficient method for the synthesis of 4-(pyridin-2-yl)morpholine is the Buchwald-Hartwig amination.[10][11][12][13] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (in this case, a 2-halopyridine) and an amine (morpholine).
"2-Chloropyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Morpholine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd_catalyst" [label="Pd Catalyst\n(e.g., Pd2(dba)3)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ligand" [label="Ligand\n(e.g., BINAP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Base" [label="Base\n(e.g., NaOtBu)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Solvent" [label="Solvent\n(e.g., Toluene)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Buchwald-Hartwig\nAmination", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="4-(Pyridin-2-yl)morpholine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
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Buchwald-Hartwig amination for the synthesis of 4-(Pyridin-2-yl)morpholine.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a generalized protocol for the synthesis of 4-(pyridin-2-yl)morpholine via Buchwald-Hartwig amination. Researchers should optimize the reaction conditions for their specific needs.
Materials:
-
2-Chloropyridine
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.1-1.5 equivalents relative to palladium).
-
Add anhydrous toluene to the flask and stir for a few minutes to allow for the formation of the active catalyst complex.
-
Add 2-chloropyridine (1.0 equivalent) and morpholine (1.2-1.5 equivalents) to the reaction mixture.
-
Finally, add the base, sodium tert-butoxide (1.4-2.0 equivalents), to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(pyridin-2-yl)morpholine.
Spectroscopic Characterization
The structure of 4-(pyridin-2-yl)morpholine can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and morpholine protons. The protons on the morpholine ring adjacent to the nitrogen (N-CH₂) will typically appear as a multiplet around 3.0-3.5 ppm, while the protons adjacent to the oxygen (O-CH₂) will be shifted downfield to around 3.8-4.0 ppm.[14][15][16] The pyridine protons will appear in the aromatic region (6.5-8.5 ppm).[17]
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine and morpholine rings. The morpholine carbons adjacent to the nitrogen will appear around 45-50 ppm, and those adjacent to the oxygen will be around 65-70 ppm. The pyridine carbons will resonate in the aromatic region, with the carbon attached to the morpholine nitrogen (C2) being the most deshielded.[18]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic protons, C-N stretching vibrations, and C-O-C stretching of the morpholine ether linkage.[19][20][21]
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 164.20. The fragmentation pattern will likely involve the cleavage of the morpholine ring and the pyridine-morpholine bond.[22][23]
Applications in Drug Discovery and Research
The unique structural and electronic properties of 4-(pyridin-2-yl)morpholine make it an attractive building block in drug discovery. The morpholine moiety can enhance a molecule's physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development.[1][2][3][4]
Kinase Inhibitors
One of the most significant applications of the 4-(pyridin-2-yl)morpholine scaffold is in the development of kinase inhibitors, particularly phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a key target for anticancer drug development.[24][25][26][27] The morpholine group in these inhibitors often forms a crucial hydrogen bond with the hinge region of the kinase, contributing to the compound's potency and selectivity.
"Pyridylmorpholine_Scaffold" [label="4-(Pyridin-2-yl)morpholine\nScaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PI3K_Inhibitor" [label="PI3K Inhibitor\n(e.g., PQR309)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "PI3K_Enzyme" [label="PI3K Enzyme", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cancer_Cell_Proliferation" [label="Cancer Cell\nProliferation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Pyridylmorpholine_Scaffold" -> "PI3K_Inhibitor" [label="Incorporated into"]; "PI3K_Inhibitor" -> "PI3K_Enzyme" [label="Inhibits"]; "PI3K_Enzyme" -> "Cancer_Cell_Proliferation" [label="Promotes"]; }
Role of the 4-(pyridin-2-yl)morpholine scaffold in PI3K inhibition.
Central Nervous System (CNS) Drug Discovery
The morpholine ring is also a privileged scaffold in the design of drugs targeting the central nervous system.[1][2][3][4][[“]] Its ability to improve a molecule's blood-brain barrier permeability makes it a valuable component in the development of treatments for neurological and psychiatric disorders. The pyridine moiety can also be crucial for interacting with specific receptors in the CNS.
Conclusion
4-(Pyridin-2-yl)morpholine is a versatile and valuable heterocyclic compound with a unique combination of basic and physicochemical properties. Its synthesis is readily achievable through modern cross-coupling methodologies, and its structure can be unambiguously confirmed by standard spectroscopic techniques. The incorporation of this scaffold has proven to be a successful strategy in the development of novel therapeutics, particularly in the areas of oncology and CNS disorders. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and effectively utilize 4-(pyridin-2-yl)morpholine in their research endeavors.
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